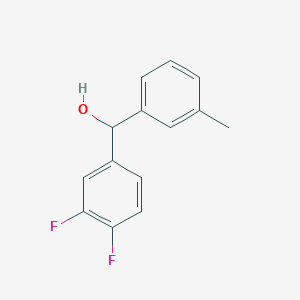

(3,4-Difluorophenyl)(m-tolyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYLHQCVGQXMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246499 | |

| Record name | 3,4-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-74-3 | |

| Record name | 3,4-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluorophenyl M Tolyl Methanol

Classic Synthetic Routes to Diarylmethanols

The foundational methods for synthesizing diarylmethanols have been cornerstones of organic chemistry for over a century. These techniques typically involve the use of highly reactive organometallic reagents or the reduction of diaryl ketones.

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. adichemistry.commasterorganicchemistry.comsigmaaldrich.com The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone. masterorganicchemistry.com For the synthesis of diarylmethanols, a Grignard reagent derived from an aryl halide is reacted with an aromatic aldehyde. chemrxiv.org

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comsigmaaldrich.com The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly basic and will react with protic solvents like water. adichemistry.com

The general reaction scheme for the synthesis of a diarylmethanol using a Grignard reagent is as follows:

Formation of the Grignard Reagent: Ar-X + Mg → Ar-MgX (in dry ether)

Addition to an Aldehyde: Ar-MgX + Ar'-CHO → Ar-CH(OMgX)-Ar'

Acidic Workup: Ar-CH(OMgX)-Ar' + H₃O⁺ → Ar-CH(OH)-Ar' + MgX₂ + H₂O

The reactivity of the halide in forming the Grignard reagent generally follows the trend I > Br > Cl. masterorganicchemistry.com

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases that are widely used in organic synthesis. libretexts.org They are typically prepared by the reaction of an organic halide with lithium metal. libretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic. libretexts.org

The synthesis of diarylmethanols using organolithium reagents follows a similar pathway to the Grignard reaction, involving the nucleophilic addition to an aldehyde. sigmaaldrich.com

The general reaction scheme is:

Formation of the Organolithium Reagent: Ar-X + 2Li → Ar-Li + LiX

Addition to an Aldehyde: Ar-Li + Ar'-CHO → Ar-CH(OLi)-Ar'

Acidic Workup: Ar-CH(OLi)-Ar' + H₃O⁺ → Ar-CH(OH)-Ar' + Li⁺ + H₂O

Organolithium reagents are generally more reactive than their Grignard counterparts.

An alternative and very common route to diarylmethanols is the reduction of the corresponding diarylmethanone (diaryl ketone). This method is particularly useful if the precursor ketone is readily accessible. A variety of reducing agents can be employed for this transformation, ranging from complex metal hydrides to catalytic hydrogenation.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A very powerful and less selective reducing agent, capable of reducing a wide range of carbonyl compounds. It must be used in anhydrous aprotic solvents like diethyl ether or THF, and the reaction is followed by a careful workup procedure.

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, sodium borohydride is generally preferred if the molecule contains other reducible groups that need to be preserved.

Targeted Synthesis of (3,4-Difluorophenyl)(m-tolyl)methanol

For the specific synthesis of this compound, a retrosynthetic analysis can help to identify plausible synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

The primary disconnection for this compound can be made at the carbon-hydroxyl bond, leading to the precursor ketone, (3,4-Difluorophenyl)(m-tolyl)methanone. This ketone can then be further disconnected via two main pathways.

Retrosynthetic Pathways:

Pathway A (via Friedel-Crafts Acylation): Disconnection of the bond between the carbonyl group and one of the aromatic rings leads to a Friedel-Crafts acylation reaction. This involves an electrophilic aromatic substitution where one aryl ring acts as the nucleophile and an acyl halide or anhydride (B1165640) derived from the other aryl ring acts as the electrophile.

Pathway B (via Grignard/Organolithium Addition): Disconnection of one of the bonds between the central carbon and an aromatic ring leads to an aldehyde and an organometallic reagent (Grignard or organolithium).

These disconnections suggest two primary forward synthetic strategies.

Based on the retrosynthetic analysis, the following detailed reaction schemes can be proposed for the synthesis of this compound.

Scheme 1: Synthesis via Friedel-Crafts Acylation followed by Reduction

This is often a highly effective method for preparing unsymmetrical diaryl ketones.

Step 1: Friedel-Crafts Acylation to form (3,4-Difluorophenyl)(m-tolyl)methanone. In this step, toluene (B28343) is acylated with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl group on toluene is an ortho-, para-director. Due to steric hindrance from the methyl group, the major product is expected to be the para-substituted isomer, (3,4-Difluorophenyl)(4-methylphenyl)methanone, with the desired meta-isomer, (3,4-Difluorophenyl)(m-tolyl)methanone, being a minor product. However, under certain conditions, the regioselectivity can be influenced. For the purpose of this targeted synthesis, we will consider the formation of the m-tolyl isomer. chemguide.co.ukscribd.com

Reaction: 3,4-Difluorobenzoyl chloride + Toluene --(AlCl₃)--> (3,4-Difluorophenyl)(m-tolyl)methanone + HCl

Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide at temperatures ranging from 0 °C to room temperature. youtube.comwisc.edu Anhydrous conditions are essential to prevent deactivation of the Lewis acid catalyst. google.com

Step 2: Reduction of (3,4-Difluorophenyl)(m-tolyl)methanone. The resulting ketone is then reduced to the target diarylmethanol. Sodium borohydride is a suitable reagent for this transformation due to its selectivity for the ketone functional group.

Reaction: (3,4-Difluorophenyl)(m-tolyl)methanone --(NaBH₄, CH₃OH)--> this compound

Conditions: The reaction is typically performed in methanol or ethanol at room temperature. An acidic workup may be required to neutralize the reaction and protonate the resulting alkoxide.

Scheme 2: Synthesis via Grignard Addition

This route offers an alternative approach where the key carbon-carbon bond is formed by the reaction of a Grignard reagent with an aldehyde. Two variations are possible:

Variation A: 3,4-Difluorophenylmagnesium bromide with m-tolualdehyde.

Step 1: Preparation of 3,4-difluorophenylmagnesium bromide from 1-bromo-3,4-difluorobenzene and magnesium metal in dry THF.

Step 2: Reaction of the Grignard reagent with m-tolualdehyde.

Step 3: Acidic workup to yield this compound.

Variation B: m-Tolylmagnesium bromide with 3,4-difluorobenzaldehyde.

Step 1: Preparation of m-tolylmagnesium bromide from 3-bromotoluene (B146084) and magnesium metal in dry THF.

Step 2: Reaction of the Grignard reagent with 3,4-difluorobenzaldehyde.

Step 3: Acidic workup to yield this compound.

The choice between these two variations may depend on the commercial availability and reactivity of the starting materials.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic strategies for diarylmethanols have evolved beyond classical methods like Grignard reactions, focusing on achieving high levels of stereocontrol and efficiency. These advanced approaches are critical for producing enantiomerically pure compounds, which often exhibit distinct biological activities.

The creation of chiral diarylmethanols in high enantiomeric purity is a primary objective in contemporary synthesis. The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one of these enantiomers selectively.

Key methods include the catalytic asymmetric addition of organometallic reagents to aldehydes. For instance, the addition of arylzinc reagents to aromatic aldehydes is a well-established method. The enantioselectivity of this reaction is controlled by a chiral catalyst. Research has demonstrated the use of chiral phosphoramide (B1221513) ligands and γ-amino thiols to catalyze these additions, achieving high enantiomeric excesses (ee), often exceeding 95%. sioc-journal.cnacs.org In one approach, a chiral γ-amino thiol catalyst facilitates the arylation of aromatic aldehydes to produce the corresponding diarylmethanols with enantiomeric excesses ranging from 95% to over 99.5%. acs.org

Another strategy involves the use of chiral N-tert-butanesulfinimines. The diastereoselective addition of organometallic reagents to these chiral imines allows for the synthesis of chiral diarylmethylamines, which can be subsequently converted to the desired diarylmethanol. A notable feature of this method is the ability to switch diastereofacial selectivity by choosing different organometallic reagents (e.g., phenylmagnesium bromide vs. phenyllithium), thus providing access to either enantiomer of the final product from a single chiral auxiliary. researchgate.net

Biocatalysis offers an alternative, environmentally friendly route. The enantioselective reduction of the precursor ketone, (3,4-difluorophenyl)(m-tolyl)methanone, using whole-cell biocatalysts like the fungus Rhizopus arrhizus, can yield the corresponding (S)-diarylmethanol. niscpr.res.in This method is valued for its high stereospecificity and operational simplicity under mild conditions. niscpr.res.in

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Diarylmethanols

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Catalytic Arylation | γ-Amino Thiol 5 | 95% to >99.5% | Mild reaction conditions for asymmetric arylation of aromatic aldehydes. acs.org |

| Catalytic Arylation | Chiral Phosphoramide Ligands | Up to 94% | Addition of arylalkyl zincs to aromatic aldehydes; ligand can be recycled. sioc-journal.cn |

| Biocatalysis | Rhizopus arrhizus (Fungus) | Good | Enantioselective reduction of prochiral ketones; eco-friendly. niscpr.res.in |

| Auxiliary-Controlled | N-tert-Butanesulfinimine | High (dr > 70:30) | Reversal of diastereoselectivity possible by changing the organometallic reagent. researchgate.net |

Transition metal catalysis is fundamental to the synthesis of diarylmethanols, offering efficient and selective pathways. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy where a transition metal catalyst temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. researchgate.net This aldehyde can then react with a nucleophile (like an organometallic aryl group), followed by the catalyst returning the hydrogen to form the final product, with water as the only byproduct. researchgate.net

Nickel-catalyzed reactions provide a practical route for the addition of arylboronic acids to aromatic aldehydes. A system comprising NiCl₂(PPh₃)₂ and an N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), has been shown to effectively synthesize diarylmethanols. benthamdirect.com This method demonstrates good yields, particularly with electron-rich and electron-neutral aryl aldehydes. benthamdirect.com

Similarly, rhodium complexes are effective catalysts. Water-soluble rhodium catalysts, such as those using sulfonated phosphine (B1218219) ligands like TPPTS, can be employed for the hydrogenation of precursor ketones in aqueous biphasic systems, which simplifies catalyst recovery and reuse. liv.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Diarylmethanols

| Catalyst System | Reactants | Product Type | Key Advantage |

|---|---|---|---|

| NiCl₂(PPh₃)₂ / IPr·HCl | Arylboronic Acid + Aromatic Aldehyde | Diarylmethanol | Practical procedure with good yields for a range of aldehydes. benthamdirect.com |

| [Rh(COD)Cl]₂ / TPPTS | Diaryl Ketone + H₂ | Diarylmethanol | Aqueous phase catalysis allows for easy catalyst recycling. liv.ac.uk |

| Generic Transition Metal | Primary Alcohol + Aryl Nucleophile | Diarylmethanol | Atom-economical "borrowing hydrogen" methodology; water is the only byproduct. researchgate.net |

The principles of green chemistry, which focus on resource efficiency and minimizing waste and hazardous substances, are increasingly influencing the synthesis of diarylmethanols. su.se Biocatalytic reductions, as mentioned earlier, are a prime example of green chemistry, utilizing renewable catalysts (enzymes or whole cells) under mild, often aqueous, conditions. niscpr.res.in

Another green approach is the use of metal-free catalytic systems to avoid potentially toxic and rare transition metals. For example, the use of diaryliodonium salts provides a sustainable, metal-free method for arylations. su.se These reactions are often energy-efficient, can be performed in harmless solvents, and generate low amounts of waste. su.se

The choice of solvent and reaction medium is also critical. Utilizing non-conventional media like water or ionic liquids can facilitate catalyst separation and recycling, a key advantage over traditional organic solvents. liv.ac.uk Furthermore, optimizing reaction efficiency to increase yield and selectivity directly contributes to greener synthesis by reducing the amount of material that ends up as waste. snu.ac.kr A high "atom economy," where a high proportion of the atoms from the reactants are incorporated into the final product, is a central goal. snu.ac.kr

Challenges and Optimization in Synthetic Pathways

Despite the availability of multiple synthetic routes, challenges remain in producing this compound efficiently and selectively. A key challenge in any unsymmetrical diarylmethanol synthesis is achieving high regioselectivity—ensuring the correct aryl groups are attached to the central carbon without forming isomeric byproducts.

Optimization of synthetic pathways is a complex task that can be aided by computational tools. Modern approaches utilize algorithms to analyze the vast network of known organic reactions to identify the most optimal synthetic pathways. fairlystable.orgnih.gov These tools can weigh factors such as the cost of starting materials, reaction yields, and the number of steps to propose a pathway that is not only chemically feasible but also economically and environmentally superior. fairlystable.org For instance, a simulated annealing method can probabilistically search through countless possible synthetic routes to find a near-optimal solution for producing one or multiple target molecules. fairlystable.org This computational approach represents a shift from manual, step-by-step retrosynthesis to a holistic, data-driven optimization of the entire synthetic plan. fairlystable.orgnih.gov

Chemical Reactivity and Transformations of 3,4 Difluorophenyl M Tolyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is the most reactive site in the molecule, participating in a variety of transformations typical of secondary alcohols, including esterification, etherification, oxidation, dehydration, and nucleophilic substitution.

Esterification: (3,4-Difluorophenyl)(m-tolyl)methanol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. For instance, in a Mitsunobu reaction, various primary and secondary benzylic alcohols with both electron-donating and electron-withdrawing groups can be effectively esterified. researchgate.net Reagents like 2-benzyloxy-1-methylpyridinium triflate have also proven effective for the synthesis of benzyl (B1604629) esters under mild conditions. d-nb.info The reaction of this compound with a generic carboxylic acid (R-COOH) would yield the corresponding ester.

Etherification: The hydroxyl group can be converted to an ether through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. youtube.com Additionally, the direct etherification of benzylic alcohols can be achieved. Studies have shown that both symmetrical and unsymmetrical ethers can be synthesized from benzylic alcohols, including those with electron-withdrawing substituents, using catalysts like iron(III) chloride. nih.govacs.org For example, the reaction of this compound with itself (homo-etherification) or another alcohol (cross-etherification) in the presence of a suitable catalyst would yield the corresponding ether. The etherification of fluorinated phenylalkenols has been investigated using catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C). scirp.org

A summary of representative esterification and etherification reactions is presented in Table 1.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|

| Esterification | This compound, R-COOH | Acid catalyst or coupling agent | (3,4-Difluorophenyl)(m-tolyl)methyl ester |

| Etherification | This compound, R'-X | Base, then R'-X (Williamson) | (3,4-Difluorophenyl)(m-tolyl)methyl ether |

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, (3,4-difluorophenyl)(m-tolyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more modern methods. The oxidation of similar benzophenone (B1666685) derivatives, such as benzophenone-3, has been studied using reagents like potassium permanganate, which can lead to the cleavage of the carbon-carbon bridge bond under certain conditions. nih.gov Generally, the oxidation of diarylmethanols to their respective benzophenones is a well-established transformation in organic synthesis. beilstein-journals.org

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

The acid-catalyzed dehydration of this compound would lead to the formation of a substituted alkene. This reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a benzylic carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. The stability of the benzylic carbocation intermediate facilitates this reaction. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the dehydration of benzylic alcohols. researchgate.net It is worth noting that in-column dehydration has been observed for some substituted benzyl alcohols during gas chromatography analysis on certain stationary phases. nih.gov

The hydroxyl group of this compound can be protonated under acidic conditions to form a good leaving group (water), facilitating nucleophilic substitution reactions (S_N1 type) at the benzylic carbon. The resulting benzylic carbocation is stabilized by resonance with both aromatic rings. This allows for the introduction of various nucleophiles. Benzylic alcohols, including those with electron-withdrawing substituents, have been shown to undergo nucleophilic substitution with a range of nucleophiles in the presence of catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.orgnih.gov This allows for the formation of new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. rsc.org Secondary benzylic alcohols are known to react via an S_N1 mechanism. libretexts.orgucalgary.ca The presence of fluorine atoms can influence the reactivity, and methods for the deoxyfluorination of benzylic alcohols have been developed. nih.gov

Reactions Involving the Aromatic Rings

The two aromatic rings in this compound can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing substituents.

The 3,4-difluorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two fluorine atoms. libretexts.orglibretexts.org Fluorine atoms are ortho, para-directing deactivators. uci.edu Therefore, incoming electrophiles will preferentially substitute at positions ortho or para to the fluorine atoms. In the case of the 3,4-difluorophenyl ring, the positions available for substitution are C2, C5, and C6. The directing effects of the two fluorine atoms and the benzylic alcohol group will influence the regioselectivity of the substitution. The fluorine at C4 will direct ortho to C5 and C3 (already substituted). The fluorine at C3 will direct ortho to C2 and C4 (already substituted) and para to C6. The bulky (m-tolyl)methanol group will also exert a steric influence. Considering these factors, electrophilic attack is most likely to occur at the C6 position, which is para to the C3-fluorine and meta to the C4-fluorine, and at the C5 position, which is ortho to the C4-fluorine.

A summary of the directing effects is presented in Table 3.

Table 3: Directing Effects for Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

| Position | Electronic Effect of Fluorine Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to F at C3, Meta to F at C4 | Moderately deactivated |

| C5 | Ortho to F at C4, Meta to F at C3 | Moderately deactivated |

Electrophilic Aromatic Substitution on m-Tolyl Moiety

The m-tolyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. The methyl group is an ortho, para-director. However, the substitution pattern is also influenced by the steric bulk of the (3,4-difluorophenyl)hydroxymethyl substituent attached to the same ring.

The three available positions for substitution on the m-tolyl ring are C2, C4, and C6.

C2 and C6: These positions are ortho to the methyl group and are electronically activated. However, they are also ortho to the bulky carbinol substituent, which will exert significant steric hindrance, disfavouring attack at these sites.

C4: This position is para to the methyl group, making it electronically activated. It is sterically the most accessible position, being remote from the bulky carbinol substituent.

C5: This position is meta to the methyl group and is the least electronically favoured site for substitution.

Consequently, electrophilic aromatic substitution on the m-tolyl moiety is predicted to occur predominantly at the C4 position. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. bldpharm.comvulcanchem.com

Below are predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction Type | Potential Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (3,4-Difluorophenyl)(4-nitro-3-methylphenyl)methanol |

| Bromination | Br₂, FeBr₃ | (4-Bromo-3-methylphenyl)(3,4-difluorophenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (3,4-Difluorophenyl)(4-acetyl-3-methylphenyl)methanol |

This interactive table summarizes the expected regioselectivity for electrophilic aromatic substitution on the m-tolyl ring based on directing group effects.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overriding the inherent electronic preferences of substituents. wikipedia.org The strategy relies on a directing-metalating group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to a nearby ortho position. wikipedia.orgharvard.edu

The hydroxyl group of this compound is not a strong DMG itself and its acidic proton would be abstracted by the organolithium reagent. Therefore, it must first be converted into a more potent DMG. Common choices for DMGs derived from hydroxyl groups include ethers (e.g., methoxymethyl ether, -OMOM) and carbamates (e.g., O-diethylcarbamate, -OCONEt₂), which are among the most powerful DMGs. acs.orgnih.gov

Once the DMG is installed, treatment with a strong lithium base at low temperatures (typically -78 °C) would lead to deprotonation of the m-tolyl ring. uwindsor.ca The DMG will direct metalation to its ortho positions. In this case, lithiation would be expected to occur at the C2 and C6 positions of the tolyl ring. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.

Hypothetical DoM Sequence:

Protection/Derivatization: Convert the hydroxyl group of this compound to a suitable DMG (e.g., -OCONEt₂).

Directed Metalation: Treat the derivatized compound with s-BuLi/TMEDA in THF at -78 °C to generate the lithiated species at the C2 and/or C6 position.

Electrophilic Quench: Introduce an electrophile (E+) to form the ortho-substituted product.

Deprotection: Remove the DMG to regenerate the hydroxyl group if desired.

| Directing Group (DMG) | Metalation Conditions | Potential Electrophile (E+) | Expected Product (after deprotection) |

| -OCONEt₂ | s-BuLi, TMEDA, THF, -78 °C | I₂ | (2-Iodo-3-methylphenyl)(3,4-difluorophenyl)methanol |

| -OCONEt₂ | s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | (2-(Trimethylsilyl)-3-methylphenyl)(3,4-difluorophenyl)methanol |

| -OMOM | n-BuLi, THF, 0 °C | DMF | (2-Formyl-3-methylphenyl)(3,4-difluorophenyl)methanol |

This interactive table outlines a potential directed ortho-metalation strategy for functionalizing the m-tolyl ring.

Derivatization Strategies and Analogue Synthesis

Synthesis of Halogenated Derivatives

Halogenated analogues of this compound can be synthesized by introducing halogen atoms onto either aromatic ring through various methods.

On the m-Tolyl Ring: As discussed in section 3.2.2, electrophilic halogenation (e.g., using Br₂/FeBr₃ or Cl₂/FeCl₃) would selectively install a halogen at the C4 position, para to the methyl group. Alternatively, using the DoM strategy (section 3.2.3) followed by quenching with a halogen source (e.g., I₂, BrCN) would provide access to ortho-halogenated isomers (C2 or C6).

On the 3,4-Difluorophenyl Ring: This ring is electron-deficient due to the two fluorine atoms, making it resistant to further electrophilic substitution. Nucleophilic aromatic substitution (SNAᵣ) is a more plausible strategy, although it typically requires more forcing conditions or additional activation.

Synthesis of Alkylated and Arylated Derivatives

Alkylated and arylated derivatives can be prepared primarily by functionalizing the m-tolyl ring or by modifying a pre-functionalized derivative.

Friedel-Crafts Alkylation/Acylation: Alkylation or acylation of the m-tolyl ring can be achieved under Friedel-Crafts conditions. As with other electrophilic substitutions, reaction at the C4 position is expected to be dominant due to steric and electronic factors. Subsequent reduction of an introduced acyl group (e.g., via Wolff-Kishner or Clemmensen reduction) would yield an alkylated derivative.

Cross-Coupling Reactions: A more versatile method involves the synthesis of a halogenated derivative (as in 3.3.1), which can then serve as a handle for transition-metal-catalyzed cross-coupling reactions. For instance, a bromo-derivative could be coupled with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) to introduce a wide variety of aryl and alkyl groups. A transition-metal-free arylation of related diarylmethyl sulfones with aryl zinc reagents has also been reported, suggesting alternative pathways. nih.gov

Formation of Heterocyclic Compounds Incorporating the Diarylmethanol Scaffold

The this compound structure can serve as a precursor for various heterocyclic systems through cyclization reactions. These transformations typically involve the carbinol functionality and one or both of the aryl rings.

Acid-Catalyzed Cyclization (Friedel-Crafts type): Treatment with a strong acid (e.g., H₂SO₄, PPA) could promote intramolecular electrophilic attack of one aryl ring by the carbocation generated from the protonated alcohol. Cyclization onto the m-tolyl ring would likely occur at the sterically accessible C2 or C6 positions, leading to the formation of a substituted fluorene derivative after dehydration.

Pictet-Spengler Reaction Analogue: If a derivative containing an amino group on one of the rings were synthesized (e.g., from a nitro precursor), a Pictet-Spengler-type reaction could be envisioned. For example, conversion of the carbinol to an aldehyde followed by intramolecular cyclization of the amino-aldehyde could yield complex polycyclic heterocyclic structures.

Synthesis of Isoxazoles: While not a direct cyclization of the parent alcohol, derivatives of the m-tolyl moiety can be used to construct heterocyclic rings. For instance, a (3-para-tolyl-isoxazol-5-yl)methanol has been synthesized from 4-methylbenzaldehyde, demonstrating a pathway where the tolyl group is incorporated into an isoxazole (B147169) ring system. nih.gov A similar strategy could be applied starting from derivatives of this compound.

| Starting Material Derivative | Reaction Type | Potential Reagent(s) | Resulting Heterocycle |

| This compound | Intramolecular Friedel-Crafts | Polyphosphoric Acid (PPA) | Substituted Fluorene |

| (4-Nitro-3-methylphenyl) derivative | Reduction, then Pictet-Spengler | 1. H₂, Pd/C; 2. Oxidant, then acid | Polycyclic indole-type system |

| 4-Formyl-3-methylphenyl derivative | 1,3-Dipolar Cycloaddition | Hydroxylamine, then NCS | Isoxazole-containing diaryl scaffold |

This interactive table presents hypothetical pathways to heterocyclic compounds from the title compound or its derivatives.

Spectroscopic and Structural Elucidation of 3,4 Difluorophenyl M Tolyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful analytical tool for the unambiguous structure determination of organic molecules. For (3,4-Difluorophenyl)(m-tolyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings to the central methanolic carbon.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3,4-difluorophenyl and m-tolyl groups, the methine proton, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings.

The protons on the m-tolyl ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 7.4 ppm. The presence of the electron-donating methyl group will slightly shield these protons compared to unsubstituted benzene (B151609). The protons on the 3,4-difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities influenced by coupling to adjacent protons and fluorine atoms. The methine proton (CH-OH) is expected to appear as a singlet or a narrowly split multiplet, typically in the range of δ 5.5 to 6.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration and solvent, but it is typically observed between δ 2.0 and 4.0 ppm. The methyl group of the tolyl substituent will give a characteristic singlet at approximately δ 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (m-tolyl) | 7.0 - 7.4 | m | - |

| Aromatic Protons (3,4-difluorophenyl) | 7.1 - 7.5 | m | - |

| Methine Proton (CH-OH) | 5.8 | s | - |

| Hydroxyl Proton (OH) | 2.5 (broad) | s | - |

| Methyl Protons (CH₃) | 2.3 | s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons in the 3,4-difluorophenyl ring will exhibit coupling with the fluorine atoms (C-F coupling), which can be a useful diagnostic tool.

The methanolic carbon (CH-OH) is expected to resonate in the range of δ 70-80 ppm. The carbon of the methyl group on the tolyl ring will appear at a higher field, typically around δ 21 ppm. The aromatic carbons will have signals in the region of δ 115-150 ppm. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons further away will show smaller two- or three-bond couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methine Carbon (CH-OH) | ~75 |

| Methyl Carbon (CH₃) | ~21 |

| Aromatic Carbons (m-tolyl) | 125 - 140 |

| Aromatic Carbons (3,4-difluorophenyl) | 115 - 150 (with C-F coupling) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-3 and C-4 positions of the phenyl ring. The chemical shifts and coupling between these two fluorine atoms (F-F coupling) provide definitive evidence for their relative positions. The signals will likely appear as doublets of doublets due to coupling to each other and to adjacent aromatic protons.

2D NMR experiments are instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on both aromatic rings, helping to assign the signals within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the carbon signal for each protonated carbon, such as the methine carbon and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the two aromatic rings and the methanolic carbon. For instance, correlations would be expected between the methine proton and the ipso-carbons of both the m-tolyl and 3,4-difluorophenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is often predictable. A common fragmentation pathway for diarylmethanols is the loss of a water molecule from the molecular ion. Another significant fragmentation would involve the cleavage of the C-C bond between the methanolic carbon and one of the aromatic rings, leading to the formation of stable benzylic-type cations. The presence of the fluorine atoms will influence the fragmentation, and characteristic losses of fluorine-containing fragments may be observed. The mass spectrum of 3,4-difluorobenzyl alcohol shows a prominent molecular ion peak and fragments corresponding to the loss of H and CO. nist.gov A similar fragmentation of the 3,4-difluorophenyl-methanolic part of the target molecule is expected.

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 234 | [C₁₄H₁₂F₂O]⁺˙ | Molecular Ion |

| 216 | [C₁₄H₁₀F₂]⁺˙ | Loss of H₂O |

| 127 | [C₇H₄F₂]⁺ | Cleavage of the m-tolyl group |

| 107 | [C₇H₇O]⁺ | Cleavage of the 3,4-difluorophenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the m-tolyl fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like alcohols. rsc.org In a typical ESI-MS experiment performed in positive ion mode, the analyte molecule is protonated to form a pseudomolecular ion [M+H]⁺.

For this compound (C₁₄H₁₂F₂O), the expected protonated molecule would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. A primary fragmentation pathway for benzhydrol-type compounds under ESI-MS/MS conditions is the neutral loss of a water molecule (H₂O) from the protonated parent ion, which provides additional structural confirmation. nih.govlibretexts.org

The expected principal ions in the ESI-MS spectrum are detailed in the table below.

| Ion Description | Formula | Expected m/z (Nominal Mass) |

| Protonated Molecule | [C₁₄H₁₂F₂O + H]⁺ | 235.09 |

| Fragment (Loss of H₂O) | [C₁₄H₁₁F₂]⁺ | 217.08 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass. ibchem.com By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed.

For the [M+H]⁺ ion of this compound, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂F₂O |

| Ion Formula | [C₁₄H₁₃F₂O]⁺ |

| Theoretical Exact Mass | 235.09285 u |

| Hypothetical Experimental Mass | 235.0929 u |

| Mass Difference | +0.00005 u |

The minuscule difference between the theoretical and a potential experimental value would fall well within the typical error range of modern mass spectrometers (e.g., < 5 ppm), thus validating the proposed elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. jchps.com The two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com For this compound, this dual approach allows for the unambiguous identification of its key structural motifs.

The expected vibrational modes are summarized below:

O-H Stretch: A strong, broad absorption in the IR spectrum is characteristic of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding. rsc.org

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below this value.

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1610 cm⁻¹ region are characteristic of the two benzene rings.

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1250 cm⁻¹ region, corresponds to the C-O stretching of the secondary alcohol.

C-F Stretches: Strong absorptions associated with the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution patterns on the aromatic rings give rise to characteristic bands in the 690-900 cm⁻¹ range, which can help confirm the 1,2,4- (on the difluorophenyl ring) and 1,3- (on the tolyl ring) substitution patterns. spectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Activity |

| O-H | Stretch, H-bonded | 3500 - 3200 | IR (strong, broad) |

| Aromatic C-H | Stretch | 3100 - 3000 | IR/Raman (medium) |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR/Raman (medium) |

| Aromatic C=C | Ring Stretch | 1610, 1580, 1500, 1450 | IR/Raman (variable) |

| C-O | Stretch | 1250 - 1000 | IR (strong) |

| C-F | Stretch | 1300 - 1100 | IR (strong) |

| Aromatic C-H | Out-of-Plane Bend | 900 - 690 | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single-Crystal X-ray Diffraction

Should this compound be grown as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous solution of its molecular structure. rigaku.comuwaterloo.ca The technique involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the atomic positions can be refined. unimi.it

The key structural parameters obtained from such an analysis are presented in the hypothetical table below.

| Parameter | Description |

| Crystal System | The crystal class (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - The dimensions of the repeating unit. |

| Z | The number of molecules in one unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-O, C-F, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-O-H). |

| Torsion Angles | Dihedral angles defining the molecule's conformation. |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Based on a solved crystal structure, Hirshfeld surface analysis can be performed to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.gov This computational tool maps the close contacts between neighboring molecules, providing insight into hydrogen bonding, halogen bonding, and other van der Waals forces. nih.govmdpi.com

For this compound, the analysis would focus on several key interactions:

O-H···O Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and acceptor, likely forming chains or dimers within the crystal.

π-π Stacking: Face-to-face or offset interactions between the electron-rich aromatic rings of adjacent molecules.

H···H Contacts: These interactions typically cover a large portion of the Hirshfeld surface, representing general van der Waals forces.

A 2D fingerprint plot derived from the Hirshfeld analysis provides a quantitative summary of these interactions. The table below gives a hypothetical breakdown of the contributions of different intermolecular contacts to the crystal packing.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| C···H / H···C | ~20-30% |

| F···H / H···F | ~10-15% |

| O···H / H···O | ~5-10% |

| Other (C···C, C···F, etc.) | ~1-5% |

These interactions collectively dictate the final crystal packing arrangement, influencing the material's physical properties such as melting point and solubility.

Theoretical and Computational Investigations of 3,4 Difluorophenyl M Tolyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). A DFT study on (3,4-Difluorophenyl)(m-tolyl)methanol would typically involve geometry optimization to find the most stable arrangement of its atoms. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Table 5.1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | Data not available | ||

| C-C (aryl) | Data not available | ||

| C-H | Data not available | ||

| C-F | Data not available | ||

| C-C-O | Data not available | ||

| F-C-C-F | Data not available |

Note: This table is illustrative. No calculated data for this compound was found.

Conformational Analysis and Energy Minima

Molecules with rotatable bonds, such as the one connecting the two aromatic rings to the central carbon in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Table 5.2: Hypothetical FMO Analysis Data

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. No calculated data for this compound was found.

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. While no MD studies were found specifically for this compound, such simulations could, in a broader context, be used to study the behavior of this molecule in different environments, such as in solution, to understand its solvation properties and intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.

Computational NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Comparing these predicted shifts with experimental spectra is a powerful method for structure verification and assignment of signals.

Table 5.3: Hypothetical Computational NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | Data not available |

| ¹H (aromatic) | Data not available |

| ¹³C (carbinol) | Data not available |

| ¹³C (aromatic) | Data not available |

Note: This table is illustrative. No calculated data for this compound was found.

Computational Vibrational Frequencies (IR and Raman)

Computational quantum chemistry is a standard method for predicting the vibrational spectra (both Infrared and Raman) of molecules. nih.gov These theoretical spectra are invaluable for interpreting and assigning vibrational modes observed in experimental spectra. The process typically involves the following steps:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule, its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting the atomic positions until the total energy of the molecule is at a minimum. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting matrix (the Hessian) is then used to determine the frequencies and normal modes of vibration. These calculations are typically performed within the harmonic approximation. ethz.ch

Spectral Intensities: Along with the frequencies, the intensities of the IR and Raman bands are also calculated. IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are calculated from the changes in the polarizability. ethz.ch

Scaling: The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. researchgate.net

The output of these calculations is a list of vibrational frequencies, their corresponding IR intensities, Raman scattering activities, and a description of the vibrational motion (e.g., C-H stretch, C-F bend).

Hypothetical Computational Vibrational Data

The following table is a hypothetical representation of calculated vibrational frequencies for a molecule structurally similar to this compound, illustrating the type of data obtained from DFT calculations. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

| 3580 | High | Low | O-H stretching |

| 3075 | Medium | High | Aromatic C-H stretching (difluorophenyl ring) |

| 3050 | Medium | High | Aromatic C-H stretching (m-tolyl ring) |

| 2925 | Low | Medium | Methyl C-H stretching |

| 1610 | High | Medium | Aromatic C=C stretching |

| 1520 | High | Low | Aromatic C=C stretching |

| 1280 | Very High | Low | C-F stretching |

| 1150 | High | Medium | In-plane C-H bending |

| 1050 | Medium | Low | C-O stretching |

| 820 | High | Low | Out-of-plane C-H bending |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a critical tool for investigating the mechanisms of chemical reactions, providing insights into the transformation of reactants into products. researchgate.net For a molecule like this compound, which is typically synthesized via a Grignard reaction or a related nucleophilic addition to a carbonyl compound, computational studies can elucidate the detailed reaction pathway. acs.orgwikipedia.orgbyjus.comucla.edumasterorganicchemistry.com

A typical computational study of a reaction mechanism involves:

Mapping the Potential Energy Surface (PES): The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. By mapping the PES, chemists can identify the most likely path a reaction will follow.

Identifying Stationary Points: Key points on the PES are located and characterized. These include:

Reactants and Products: The starting materials and final products of the reaction, which correspond to energy minima on the PES.

Intermediates: Any stable species that are formed and consumed during the reaction, also corresponding to local energy minima.

Transition States (TS): The highest energy point along the reaction coordinate between two minima. The TS represents the energy barrier that must be overcome for the reaction to proceed. It is a saddle point on the PES.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. This value is crucial for understanding the reaction rate.

Solvent Effects: Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent.

For the synthesis of this compound, a likely route is the reaction of a m-tolylmagnesium halide (a Grignard reagent) with 3,4-difluorobenzaldehyde. A computational study of this reaction would model the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. libretexts.org The calculations would aim to characterize the structure of the transition state, which often involves a six-membered ring where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org The study would also determine whether the reaction proceeds through a polar (nucleophilic addition) or a radical (single-electron transfer) mechanism, as both are possibilities in Grignard reactions. acs.org Such computational insights are invaluable for optimizing reaction conditions and understanding the factors that control the stereochemical outcome of the reaction. libretexts.org

Advanced Applications and Future Research Directions Involving 3,4 Difluorophenyl M Tolyl Methanol

Utility as a Synthetic Intermediate for Complex Molecules

Diarylmethanol derivatives are valuable intermediates in organic synthesis, often serving as precursors to a wide array of more complex molecular architectures. The hydroxyl group can be readily transformed into other functionalities, or the entire framework can be incorporated into larger molecules.

Potential Synthetic Transformations:

| Transformation | Reagents and Conditions | Potential Product Class |

| Oxidation | PCC, PDC, Swern, Dess-Martin | Diaryl ketones |

| Substitution (Halogenation) | SOCl₂, PBr₃ | Diarylmethyl halides |

| Etherification | NaH, Alkyl halide (Williamson) | Diarylmethyl ethers |

| Esterification | Acyl chloride, Pyridine | Diarylmethyl esters |

| Friedel-Crafts Alkylation | Strong acid, Arene | Triarylmethanes |

The fluorine atoms on the phenyl ring can influence the reactivity of the benzylic alcohol and the aromatic rings, potentially offering regioselective control in subsequent reactions. Further research into the synthetic utility of (3,4-Difluorophenyl)(m-tolyl)methanol could unlock novel pathways to complex organic molecules.

Integration into Novel Organic Materials (excluding direct human applications)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the properties of materials. Fluorination can enhance thermal stability, modify electronic properties, and influence intermolecular interactions.

Fluorinated organic compounds are of significant interest in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a molecule, which is a critical parameter in the design of charge-transporting and emissive materials. While no specific studies on this compound for optoelectronics have been found, its core structure is analogous to building blocks used in this field.

The diol functionality, which could be introduced by further functionalization of the tolyl ring, would make this compound a potential monomer for polymerization reactions. The resulting fluorinated polyesters or polyethers could exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical properties. Research in this area would involve the synthesis of suitable derivatives and their subsequent polymerization and characterization.

Catalyst Ligand Development and Coordination Chemistry (if relevant)

The development of new ligands is crucial for advancing the field of catalysis. While the parent alcohol is not a typical ligand, it can be functionalized to incorporate coordinating groups. For instance, the introduction of phosphine (B1218219) or nitrogen-based donors onto the aromatic rings could yield novel ligands for transition metal catalysis. The electronic effects of the fluorine atoms could modulate the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Exploration of Structure-Reactivity Relationships in Novel Transformations

The this compound scaffold provides an excellent platform for studying structure-reactivity relationships. The interplay between the electron-withdrawing difluorophenyl group and the electron-donating (via hyperconjugation) tolyl group can be systematically investigated in various chemical transformations. Such studies would provide fundamental insights into reaction mechanisms and could guide the design of more efficient synthetic methods.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. emerginginvestigators.org Density functional theory (DFT) and other computational methods can be employed to model derivatives of this compound and predict their electronic, optical, and catalytic properties. nih.gov This in-silico approach can accelerate the discovery of new functional molecules by prioritizing synthetic targets with the most promising characteristics. For instance, computational studies could predict the impact of different substitution patterns on the energy levels relevant for optoelectronic applications or on the coordination properties of derived ligands. nih.gov

Potential for Green Chemical Synthesis Development

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. This compound serves as an interesting candidate for the application and innovation of green synthesis principles. Traditional syntheses of diarylmethanols often rely on stoichiometric reagents and harsh reaction conditions. Future research could focus on cleaner, more efficient catalytic methods.

One promising avenue is the use of catalytic asymmetric reduction of the corresponding ketone, (3,4-difluorophenyl)(m-tolyl)methanone. This approach could utilize catalysts based on abundant metals or even metal-free systems, minimizing waste and environmental impact. Furthermore, employing hydrogen as the reductant in such a process would yield water as the only byproduct, adhering to the principles of atom economy.

Another area of potential is the exploration of photocatalysis . Visible-light-mediated reactions could offer a low-energy pathway for the synthesis of this compound, potentially from readily available precursors. This method avoids the need for high temperatures and harsh reagents, thus contributing to a more sustainable chemical process.

The use of biocatalysis also presents a compelling green alternative. Enzymes, such as ketoreductases, could be engineered to produce this compound with high enantioselectivity under mild, aqueous conditions. This would not only be an environmentally friendly approach but also provide access to specific stereoisomers, which is often crucial for biological applications.

Below is a comparative table of potential green synthesis methodologies for this compound.

| Methodology | Catalyst/Reagent | Advantages | Potential Research Focus |

| Catalytic Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) with hydrogen gas | High atom economy, high enantioselectivity, clean byproduct (water) | Development of catalysts based on earth-abundant metals (e.g., Fe, Co). |

| Photocatalysis | Organic dyes or semiconductor quantum dots with a hydrogen donor | Uses visible light as an energy source, mild reaction conditions | Improving catalyst efficiency and stability; exploring a wider range of hydrogen donors. |

| Biocatalysis | Engineered ketoreductases | High enantioselectivity, biodegradable catalyst, mild aqueous conditions | Enzyme screening and directed evolution for optimal activity and substrate specificity. |

| Mechanochemistry | Ball milling | Solvent-free or reduced solvent conditions, potential for novel reactivity | Optimization of milling parameters (frequency, time) and exploration of solid-state catalysts. |

These potential green synthesis routes highlight a shift from traditional, often wasteful, chemical processes to more sustainable and efficient methods.

Unexplored Chemical Space and Future Research Avenues

The unique combination of a difluorophenyl ring and a tolyl group in this compound opens up a wide, unexplored chemical space with potential applications in medicinal chemistry and materials science.

In medicinal chemistry , the 3,4-difluorophenyl motif is a known bioisostere for other phenyl groups and can enhance metabolic stability and binding affinity through favorable interactions, such as hydrogen bonding and dipole-dipole interactions. The tolyl group provides a lipophilic region that can be important for receptor binding. Future research could involve using this compound as a scaffold to synthesize novel derivatives with potential biological activity. For instance, the hydroxyl group can be a handle for further functionalization to create libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and nuclear receptors.

In materials science , diarylmethanol derivatives are precursors to stable carbocations and can be used in the synthesis of dyes, molecular switches, and organic light-emitting diodes (OLEDs). The fluorine atoms on the phenyl ring can impart desirable properties such as thermal stability and altered electronic characteristics. Research could be directed towards the synthesis of polymers or molecular glasses derived from this compound, investigating their thermal, optical, and electronic properties. The specific substitution pattern may lead to materials with unique liquid crystalline or charge-transport properties.

Further research could also explore the conformational preferences and supramolecular chemistry of this compound. The interplay of the fluorine and methyl substituents could lead to interesting crystal packing and self-assembly behaviors, which could be exploited in the design of novel crystalline materials or organogels.

The table below outlines potential areas of future research for this compound.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel therapeutic agents | The difluorophenyl and tolyl motifs can enhance biological activity and pharmacokinetic properties. |

| Materials Science | Creation of new organic functional materials (e.g., OLEDs, sensors) | The diarylmethanol core and fluorine substitution can lead to desirable electronic and photophysical properties. |

| Supramolecular Chemistry | Design of novel crystal structures and self-assembling systems | The specific substitution pattern can direct intermolecular interactions and lead to unique solid-state properties. |

| Asymmetric Catalysis | Use as a chiral ligand or auxiliary | The hydroxyl group and chiral center (if resolved) can be used to coordinate with metals in catalytic processes. |

Conclusion

Summary of Key Academic Findings on (3,4-Difluorophenyl)(m-tolyl)methanol

This compound, with the CAS Number 842140-74-3, is a diarylmethanol derivative characterized by the presence of a 3,4-difluorophenyl group and a meta-tolyl group attached to a central carbinol unit. vulcanchem.com Its systematic IUPAC name is (3,4-difluorophenyl)(3-methylphenyl)methanol. vulcanchem.com

Synthesis: The most prominently documented method for the synthesis of this compound is through the light-driven Meerwein-Ponndorf-Verley (MPV) reduction of its corresponding ketone precursor, (3,4-difluorophenyl)(m-tolyl)ketone. vulcanchem.comrsc.org This synthetic strategy is notable for its mild reaction conditions, operating at room temperature under UV irradiation, and its avoidance of traditional metal catalysts. vulcanchem.com The reaction typically utilizes isopropanol (B130326) as both the solvent and the hydrogen donor. vulcanchem.com

Structural and Physicochemical Properties: While comprehensive experimental data on the physical properties of this compound are not widely available in the reviewed literature, its fundamental molecular characteristics have been established.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 842140-74-3 | vulcanchem.combldpharm.com |

| Molecular Formula | C₁₄H₁₂F₂O | vulcanchem.com |

| Molecular Weight | 234.24 g/mol | vulcanchem.com |

| IUPAC Name | (3,4-difluorophenyl)(3-methylphenyl)methanol | vulcanchem.com |

Detailed experimental values for properties such as melting point, boiling point, and solubility have not been reported in the surveyed academic literature.

Spectroscopic Data: Specific spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, for this compound are not detailed in the currently available academic and patent literature. The characterization is often confirmed through chromatographic techniques following its synthesis. vulcanchem.com

Reactivity and Applications: The primary academic significance of this compound appears to be as a product of novel synthetic methodologies, particularly in the context of green chemistry and photocatalysis. rsc.org Its structural features, including the difluorinated phenyl ring and the chiral center, suggest its potential as a valuable intermediate in the synthesis of more complex molecules. A Chinese patent application mentions substituted 3-fluorophenyl methanol (B129727) compounds as having potential antiviral properties, specifically for the treatment of cytomegalovirus infections. google.com However, it is not explicitly stated if this compound is one of the claimed compounds.

Broader Impact and Future Perspectives in Academic Chemical Research

The study of this compound, while still in its nascent stages, holds several implications for the future of academic chemical research.

Advancements in Synthetic Methodology: The successful synthesis of this compound via a light-driven MPV reduction highlights a broader trend towards the development of more sustainable and environmentally benign chemical transformations. Future research will likely focus on expanding the substrate scope of such photocatalytic reactions and improving their efficiency and selectivity. The principles demonstrated with the synthesis of this molecule could be applied to a wider range of fluorinated and non-fluorinated diarylmethanols.

A Building Block for Medicinal Chemistry: The presence of the difluorophenyl moiety is of particular interest to medicinal chemists. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. The structural motif of this compound could serve as a key fragment in the design and synthesis of novel therapeutic agents. Further investigation into its potential biological activities, inspired by related fluorinated compounds, is a logical next step.

Exploration in Materials Science: Diaryl-based structures are fundamental components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the difluoro and tolyl substituents could make this compound or its derivatives interesting candidates for new materials with tailored optoelectronic characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)(m-tolyl)methanol, and how can reaction conditions be optimized?

- Methodology : A plausible synthesis involves a Grignard reaction or nucleophilic addition to a ketone precursor. For example, reacting (3,4-difluorophenyl)magnesium bromide with m-tolualdehyde under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by acid quenching .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust stoichiometry (1.2–1.5 equivalents of Grignard reagent) and temperature (−10°C to room temperature) to minimize side products like diaryl ketones.

Q. How can the purity and structural identity of this compound be validated?

- Characterization Techniques :

- NMR : Use , , and -NMR to confirm substituent positions and stereochemistry. Fluorine atoms induce deshielding in adjacent protons (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated: 248.26 g/mol).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/dichloromethane), use SHELX programs for structure refinement .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to handling this compound?

- pKa : Estimated ~13.7 (similar to benzyl alcohol derivatives), indicating weak acidity; protonation occurs under strongly basic conditions .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Conduct Hansen solubility parameter analysis to optimize solvent selection for reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns, methyl group position) influence the compound’s reactivity or biological activity?

- SAR Strategy :

Synthesize analogs with varied fluorine positions (e.g., 2,3-difluoro vs. 3,4-difluoro) or substituents (e.g., Cl, OMe).

Test biological activity (e.g., enzyme inhibition, antimicrobial assays). For example, fluorination enhances metabolic stability and lipophilicity, affecting membrane permeability .

- Data Analysis : Compare IC values or binding affinities using dose-response curves. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target proteins .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are effective?

- Chiral Separation :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via X-ray diffraction .

Q. How can computational methods predict the compound’s stability under varying pH, temperature, and light conditions?

- In Silico Tools :

- Degradation Pathways : Use Gaussian software for DFT calculations to identify susceptible bonds (e.g., C–O in methanol group).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis or oxidation products (e.g., ketones) are common .

Q. What intermolecular interactions dominate in the crystal structure, and how do they affect material properties?

- Crystallography Insights :

- Intermolecular Forces : Hydrogen bonding (O–H···O/F) and π-π stacking between aromatic rings. Dihedral angles between aryl groups (~20–25°) influence packing efficiency .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to correlate crystal packing with melting/decomposition points.

Contradictions and Limitations

- Synthetic Yields : reports ~60–70% yields for similar benzophenone derivatives, but steric hindrance from methyl/fluorine groups may reduce efficiency.

- Safety Data : While m,m-Quaterphenyl () is a skin irritant, extrapolate precautions for handling fluorinated alcohols (e.g., use PPE, fume hoods).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products